Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the fluorophenyl group and the thioether linkage adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate typically involves a multi-step process:
Formation of 4-fluorophenyl thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate halide, such as bromoacetic acid, under basic conditions to form 4-fluorophenyl thioether.
Amidation: The thioether is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with thioether or fluorophenyl groups.
Organic Synthesis:
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(2-((4-methylphenyl)thio)acetamido)benzoate: Similar structure but with a methyl group instead of fluorine.
Ethyl 4-(2-((4-nitrophenyl)thio)acetamido)benzoate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
ethyl 4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMBXZRPPKLZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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